molecular formula C16H14O3 B14416746 Methyl 3-(3-phenoxyphenyl)prop-2-enoate CAS No. 87087-33-0

Methyl 3-(3-phenoxyphenyl)prop-2-enoate

Cat. No.: B14416746
CAS No.: 87087-33-0
M. Wt: 254.28 g/mol
InChI Key: GPKUSCCWJPPDPE-UHFFFAOYSA-N
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Description

Methyl 3-(3-phenoxyphenyl)prop-2-enoate: is an organic compound with the molecular formula C16H14O3 . It is a versatile compound used in various applications, particularly in polymer synthesis, coatings, adhesives, and resin formulations . The compound combines the features of acrylate and phenoxy groups, which contribute to its reactivity and structural advantages.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-phenoxyphenyl)prop-2-enoate typically involves the esterification of 3-phenoxybenzyl alcohol with acrylic acid or its derivatives under acidic conditions. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-phenoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(3-phenoxyphenyl)prop-2-enoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 3-(3-phenoxyphenyl)prop-2-enoate involves its ability to undergo polymerization and form long-chain polymers. The acrylate group promotes the polymerization process, while the phenoxy group enhances the rigidity, thermal stability, and chemical resistance of the resulting polymers. The compound interacts with various molecular targets and pathways, contributing to its effectiveness in different applications .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(3-phenoxyphenyl)prop-2-enoate is unique due to the presence of both acrylate and phenoxy groups, which provide a combination of reactivity and structural advantages. This makes it particularly valuable in applications requiring high-performance materials with enhanced thermal stability and chemical resistance .

Properties

IUPAC Name

methyl 3-(3-phenoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-18-16(17)11-10-13-6-5-9-15(12-13)19-14-7-3-2-4-8-14/h2-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKUSCCWJPPDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30707131
Record name Methyl 3-(3-phenoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30707131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87087-33-0
Record name Methyl 3-(3-phenoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30707131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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